molecular formula C17H26N2O3 B141638 Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate CAS No. 475469-14-8

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Cat. No. B141638
M. Wt: 306.4 g/mol
InChI Key: YAJSWXXRXAAIHN-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate" is a chemical entity that appears to be related to a class of organic compounds known for their potential pharmacological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, an enantioselective synthesis involving an iodolactamization step was described for a related benzyl carbamate, which is an intermediate for CCR2 antagonists . These methods highlight the versatility of tert-butyl carbamates in organic synthesis and their potential as building blocks for more complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates and related compounds has been characterized using various techniques. For example, the crystal structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate was determined, revealing an envelope conformation of the pyrrolidinone ring and specific arrangements of substituent groups . Such structural analyses are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Tert-butyl carbamates undergo various chemical reactions that are useful in synthetic chemistry. Hypervalent (tert-Butylperoxy)iodanes have been shown to generate iodine-centered radicals at room temperature, which can oxidize benzyl and allyl ethers to esters . This reactivity can be harnessed for the deprotection of sensitive functional groups in complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the compound's solubility and reactivity. The hydrogen bonding capabilities of the carbamate group can also influence the compound's boiling point, melting point, and solubility in various solvents. These properties are essential for the compound's application in drug design and synthesis .

Scientific Research Applications

: Sigma-Aldrich: tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate : ChemSpider: tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate : Sigma-Aldrich: tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate : Sigma-Aldrich: tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate : ChemSpider: tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Safety And Hazards

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate is classified under CLP as Skin Irrit. 2: H315; Eye Irrit. 2: H319; STOT SE 3: H335; Acute Tox. 4: H302. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJSWXXRXAAIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448201
Record name TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate

CAS RN

475469-14-8
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475469-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate (21.7 g, 64.9 mmol) in THF (320 mL) was added dropwise a solution of LiAlH4 in THF (1.0 M, 55.2 mL, 55.2 mmol) at −78° C. under nitrogen. The reaction mixture was warmed to 0° C. for 5 minutes and then quenched by dropwise addition of water (2.1 mL) followed by 15% NaOH (2.1 mL) and water (6.3 mL). The reaction mixture was stirred at ambient temperature for 15 minutes and then filtered through Celite®. The filtrate was concentrated under reduced pressure and purified by flash chromatography on silica gel (4% MeOH in DCM) to give tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate (11.2 g, 56%) as a colorless oil.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
55.2 mL
Type
solvent
Reaction Step One

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